molecular formula C13H11F3N2O B14770665 2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine

2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine

Cat. No.: B14770665
M. Wt: 268.23 g/mol
InChI Key: KRGACGWPCHHXBS-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine is a compound that features a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvent and catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy and pyridine moieties can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(3-(trifluoromethyl)phenoxy)pyridin-3-amine is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridin-3-amine

InChI

InChI=1S/C13H11F3N2O/c1-8-11(17)5-6-12(18-8)19-10-4-2-3-9(7-10)13(14,15)16/h2-7H,17H2,1H3

InChI Key

KRGACGWPCHHXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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